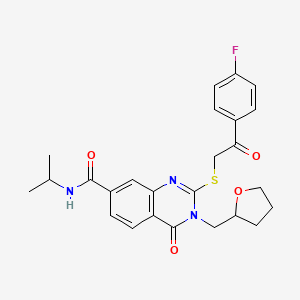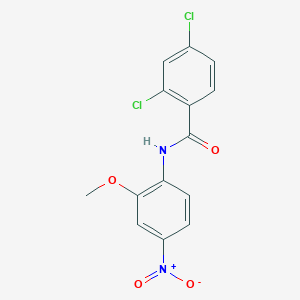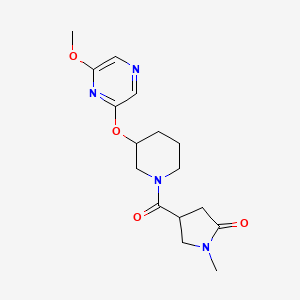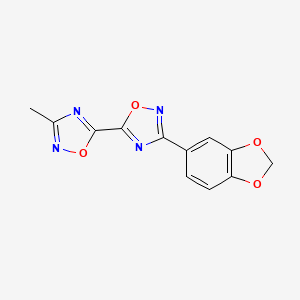
2-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N-isopropyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring . They have been widely studied due to their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the quinazoline core, followed by various functional group interconversions and coupling reactions to introduce the different substituents. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, a tetrahydrofuran ring, and a fluorophenyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As a quinazoline derivative, this compound could potentially undergo a variety of chemical reactions, depending on the specific reaction conditions and reagents used. These could include electrophilic aromatic substitution reactions on the phenyl ring, nucleophilic substitutions or additions on the carbonyl groups, and ring-opening reactions of the tetrahydrofuran ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could increase its lipophilicity, potentially improving its ability to cross cell membranes. The carbonyl and thio groups could participate in hydrogen bonding, influencing its solubility and reactivity .Applications De Recherche Scientifique
Antimicrobial and Antibacterial Properties
Synthesis and Antimicrobial Study : Compounds with a structural foundation similar to the specified chemical, particularly those based on fluoroquinolone and thiazolidinone frameworks, have been synthesized and analyzed for their antimicrobial properties. These studies indicate a potential for these compounds to serve as bases for developing new antimicrobial agents. For example, a study explored the antimicrobial efficacy of synthesized compounds derived from a lead molecule closely related to quinolone, demonstrating significant antifungal and antibacterial activities (Patel & Patel, 2010).
Antibacterial Activities of Quinolones : Another facet of research has delved into the synthesis of quinolones containing heterocyclic substituents, showcasing enhanced in vitro antibacterial activity against a range of pathogens. These findings underscore the therapeutic potential of quinolones with specific substituents, indicating a promising avenue for the development of potent antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).
Radiochemistry Applications
- Radioligands for Peripheral Benzodiazepine Receptors : The synthesis and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) represent another significant application. Such studies are crucial for the noninvasive assessment of peripheral benzodiazepine type receptors in vivo, offering insights into their function and potential therapeutic targets (Matarrese et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)27-23(31)17-7-10-20-21(12-17)28-25(29(24(20)32)13-19-4-3-11-33-19)34-14-22(30)16-5-8-18(26)9-6-16/h5-10,12,15,19H,3-4,11,13-14H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEPGVRBQUGXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2684337.png)
![7-Methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2684338.png)
![N-[(4-Fluorophenyl)methyl]-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2684341.png)
![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)


![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)


![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2684354.png)

![N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2684356.png)

![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)